molecular formula C17H14ClN3O4 B2958936 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide CAS No. 872869-19-7

2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2958936
CAS No.: 872869-19-7
M. Wt: 359.77
InChI Key: CIPGTLFXKVJESS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (also known as furazan) core substituted with a 4-methoxyphenyl group at position 4 and an acetamide side chain bearing a 3-chlorophenoxy moiety. The 1,2,5-oxadiazole ring contributes to rigidity and electronic characteristics, while the 3-chlorophenoxy group may influence lipophilicity and target binding. The 4-methoxyphenyl substituent likely modulates solubility and metabolic resistance through electron-donating effects .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-7-5-11(6-8-13)16-17(21-25-20-16)19-15(22)10-24-14-4-2-3-12(18)9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPGTLFXKVJESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound based on various studies, including synthesis, structure-activity relationships (SAR), and specific case studies.

  • Molecular Formula : C17_{17}H16_{16}ClN3_{3}O3_{3}
  • Molecular Weight : 345.77 g/mol
  • Melting Point : 160–162 °C

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various oxadiazole derivatives reported that compounds with similar structural motifs to 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide showed potent cytotoxicity against several cancer cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
AMK OX-1A4311.61 ± 1.92Induction of apoptosis via Bcl-2 inhibition
AMK OX-2Jurkat1.98 ± 1.22Cell cycle arrest and apoptosis induction

The presence of electron-donating groups such as methoxy and chloro enhances the anticancer activity by improving the interaction with target proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10

These findings suggest that the incorporation of the oxadiazole ring system is crucial for enhancing antimicrobial efficacy, possibly due to its ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings significantly influence the biological activity of oxadiazole derivatives. The presence of halogen substituents (like chlorine) and methoxy groups on the phenyl rings has been associated with increased potency. The following structural modifications were noted to enhance activity:

  • Chloro Substitution : Enhances electron-withdrawing effects, increasing reactivity towards biological targets.
  • Methoxy Group : Acts as an electron-donating group, improving solubility and bioavailability.
  • Oxadiazole Ring : Essential for anticancer and antimicrobial activities due to its ability to stabilize interactions with target proteins.

Case Studies

In a recent study focused on synthesizing new oxadiazole derivatives, compounds similar to 2-(3-chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide were tested for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as novel therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Oxadiazole (Position 4) Phenoxy/Acetamide Substituent Molecular Formula Molecular Weight Key Structural Differences
Target Compound
2-(3-Chlorophenoxy)-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)acetamide
4-Methoxyphenyl 3-Chlorophenoxy C₁₇H₁₃ClN₄O₄ 388.76* Meta-chloro on phenoxy; para-methoxy on oxadiazole
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 4-Methoxyphenyl 4-Bromophenoxy C₁₇H₁₄N₃O₄Br 404.22 Bromine (para) vs. chlorine (meta); higher MW due to Br
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide 4-Chlorophenyl 4-Methoxyphenyl C₁₇H₁₃ClN₄O₃ 364.76 Chlorine on oxadiazole phenyl; acetamide lacks phenoxy
2-(4-Chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 4-Ethoxyphenyl 4-Chlorophenyl C₁₈H₁₆ClN₃O₃ 357.79 Ethoxy (vs. methoxy) on oxadiazole; chloro on acetamide phenyl

*Calculated molecular weight based on analogous structures.

Key Observations:

Substituent Position and Electronic Effects: The meta-chlorophenoxy group in the target compound contrasts with the para-substituted halogens in analogs (e.g., 4-bromo in ).

Molecular Weight and Lipophilicity :

  • The brominated analog has a higher molecular weight (404.22 vs. 388.76) and increased lipophilicity (logP ~3.1*), which could enhance membrane permeability but reduce aqueous solubility.
  • Replacing methoxy with ethoxy (as in ) introduces a longer alkyl chain, marginally increasing hydrophobicity and steric bulk, which may affect pharmacokinetics .

Biological Implications: Analogs with chlorophenyl groups on the oxadiazole (e.g., ) are associated with improved antimicrobial activity in related compounds, suggesting the target compound’s 4-methoxyphenyl group may shift selectivity toward other targets, such as kinases . The absence of a phenoxy group in (replaced by a 4-methoxyphenyl acetamide) highlights the critical role of the phenoxy moiety in modulating interactions with hydrophobic binding sites.

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